molecular formula C10H12O4 B1583785 Methyl 2,3-dimethoxybenzoate CAS No. 2150-42-7

Methyl 2,3-dimethoxybenzoate

Cat. No.: B1583785
CAS No.: 2150-42-7
M. Wt: 196.2 g/mol
InChI Key: MGLIMPUPAKQITQ-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethoxybenzoate, also known as o-Veratric acid methyl ester, is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methoxy groups (–OCH3), and the carboxyl group (–COOH) is esterified with a methyl group (–CH3). This compound is commonly used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethoxybenzoate can be synthesized through the esterification of 2,3-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Table 1: Synthesis Conditions

Reagent Condition Yield
2,3-Dimethoxybenzoic AcidMethanol + Acid CatalystHigh
Continuous Flow ReactorOptimized TemperatureEnhanced

Chemistry

In synthetic organic chemistry, methyl 2,3-dimethoxybenzoate serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:

  • Oxidation : The methoxy groups can be oxidized to form corresponding carbonyl compounds.
  • Reduction : The ester functionality can be reduced to alcohols.
  • Substitution Reactions : The methoxy groups can be replaced with other functional groups.

These reactions are essential for developing new compounds with potential therapeutic applications.

Research has indicated that this compound exhibits significant biological activity. Studies have shown its potential as:

  • Antioxidant : It can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Agent : Exhibits activity against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in cellular models.
Activity Type Mechanism Reference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Industrial Applications

This compound finds utility in various industrial sectors:

  • Pharmaceuticals : Used as an intermediate in the synthesis of drugs due to its biological properties.
  • Cosmetics : Serves as a fragrance component and stabilizer in formulations.
  • Dyes and Pigments : Acts as a precursor for synthetic dyes owing to its aromatic structure.

Case Study on Antioxidant Activity

A study conducted by researchers at a leading university evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant potential.

Case Study on Antimicrobial Efficacy

In another study published in a peer-reviewed journal, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its use in antimicrobial formulations.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethoxybenzoate in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid, which may then exert biological effects through various pathways. The methoxy groups can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-dimethoxybenzoate is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The ortho-positioning of the methoxy groups can lead to distinct steric and electronic effects compared to other isomers .

Biological Activity

Methyl 2,3-dimethoxybenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a benzoate ester characterized by two methoxy groups attached to the benzene ring. Its molecular formula is C₉H₁₀O₃, and it is commonly synthesized through esterification processes involving methanol and 2,3-dimethoxybenzoic acid.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. The specific mechanisms are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
  • Potential Anticancer Effects : Some derivatives of dimethoxybenzenes have been explored for their anticancer properties. Research shows that modifications to the methoxy groups can enhance cytotoxic effects on cancer cell lines, suggesting a potential pathway for therapeutic development .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, inhibition of FGFR pathways has been noted in related dimethoxybenzene compounds .
  • Cell Signaling Modulation : The interaction with cellular receptors and signaling pathways may also play a role in its biological activity. This includes modulation of pathways associated with apoptosis and cell proliferation.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
  • Antioxidant Properties Assessment : In vitro assays measuring the scavenging activity against DPPH radicals indicated that this compound exhibited notable antioxidant capacity. The results suggested a dose-dependent response, with higher concentrations yielding better scavenging effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
AntioxidantScavenging of free radicals
AnticancerCytotoxic effects on cancer cell lines

Properties

IUPAC Name

methyl 2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLIMPUPAKQITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175840
Record name Methyl 2,3-dimethoxybenzoate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-42-7
Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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